4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that includes isopropoxy, methoxy, and pyrazolo[3,4-d][1,3]thiazinone moieties
Preparation Methods
The synthesis of 4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core pyrazolo[3,4-d][1,3]thiazine structure, followed by the introduction of the isopropoxy and methoxy groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazolo[3,4-d][1,3]thiazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and methoxy groups may play a role in binding to these targets, while the pyrazolo[3,4-d][1,3]thiazine core may be involved in the compound’s overall activity. Pathways affected by this compound could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE include other pyrazolo[3,4-d][1,3]thiazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 4-(4-ISOPROPOXY-3-METHOXYPHENYL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C19H25N3O3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C19H25N3O3S/c1-10(2)22-18-16(19(23)21-22)17(26-12(5)20-18)13-7-8-14(25-11(3)4)15(9-13)24-6/h7-11,17H,1-6H3,(H,21,23) |
InChI Key |
IFUMZVPTXBYGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OC(C)C)OC)C(=O)NN2C(C)C |
Origin of Product |
United States |
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